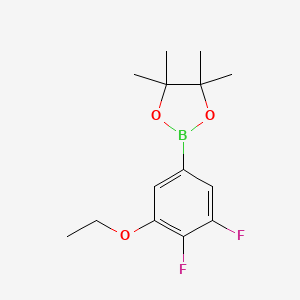

3,4-Difluoro-5-ethoxyphenylboronic acid pinacol ester

Vue d'ensemble

Description

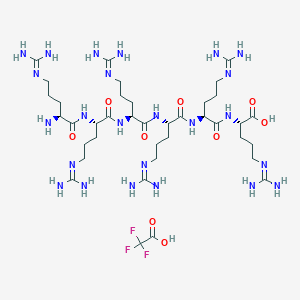

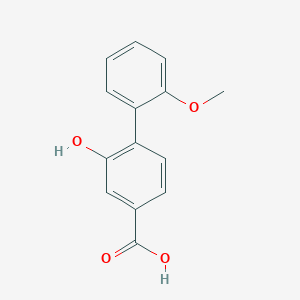

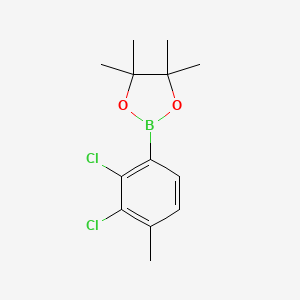

3,4-Difluoro-5-ethoxyphenylboronic acid pinacol ester is a chemical compound with the CAS Number: 2121512-90-9 . It has a molecular weight of 284.11 . The IUPAC name for this compound is 2-(3-ethoxy-4,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H19BF2O3/c1-6-18-11-8-9 (7-10 (16)12 (11)17)15-19-13 (2,3)14 (4,5)20-15/h7-8H,6H2,1-5H3 . This code provides a textual representation of the molecular structure.Chemical Reactions Analysis

As mentioned earlier, boronic esters like this compound are often used in Suzuki–Miyaura coupling reactions . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 284.11 .Applications De Recherche Scientifique

Polymer Synthesis and Modification

Light Emission Tailoring through Copolymerization : The synthesis of mixed chromophore perfluorocyclobutyl (PFCB) copolymers involves the Suzuki coupling reaction of commercial aryl diboronic acids with versatile intermediates, including phenylboronic acid pinacol esters. These copolymers exhibit tailored light emission across the visible spectrum due to their high molecular weights, superb thermal stability, and excellent processability, without affecting lumiphore emission wavelength or quantum yields (Neilson et al., 2007).

Advanced Polymerization Techniques for π-Conjugated Polymers : The Suzuki-Miyaura condensation polymerization technique, which utilizes dibromoarene and arylenediboronic acid (ester) with a palladium catalyst, creates high-molecular-weight π-conjugated polymers with boronic acid (ester) moieties. This method allows for the synthesis of polymers contrary to Flory's principle, offering a novel approach to creating materials with specific end-group functionalities (Nojima et al., 2016).

Organic Synthesis and Chemical Reactions

Cross-Coupling Reactions for Unsymmetrical 1,3-Dienes Synthesis : A palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron with 1-alkenyl halides or triflates provides a convenient route to synthesize 1-alkenylboronic acid pinacol esters. This method facilitates the one-pot synthesis of unsymmetrical 1,3-dienes, expanding the toolbox for organic synthesis and molecular engineering (Takagi et al., 2002).

Phosphorescence Properties of Arylboronic Esters : Research has unveiled that simple arylboronic esters, including phenylboronic acid pinacol esters, exhibit long-lived room-temperature phosphorescence in the solid state. This finding challenges the traditional requirement for heavy atoms or carbonyl groups in phosphorescent organic molecules, suggesting new possibilities for material science and optoelectronic applications (Shoji et al., 2017).

Radiofluorination Efficiency Enhancement : The addition of pyridine in copper-mediated radiofluorination of aryl pinacol boronates significantly improves the radiochemical yields. This advancement has implications for the development of new methods for introducing fluorine-18 into substrates, critical for the production of radiotracers for PET imaging (Antuganov et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

2-(3-ethoxy-4,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BF2O3/c1-6-18-11-8-9(7-10(16)12(11)17)15-19-13(2,3)14(4,5)20-15/h7-8H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDWVZUMMBQYGRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)F)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501147537 | |

| Record name | 1,3,2-Dioxaborolane, 2-(3-ethoxy-4,5-difluorophenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501147537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2121512-90-9 | |

| Record name | 1,3,2-Dioxaborolane, 2-(3-ethoxy-4,5-difluorophenyl)-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 2-(3-ethoxy-4,5-difluorophenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501147537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3S)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6416535.png)

![Carbonofluoridothioic acid S-[1-(1,1-difluoroethyl)nonyl]ester, 96%](/img/structure/B6416546.png)